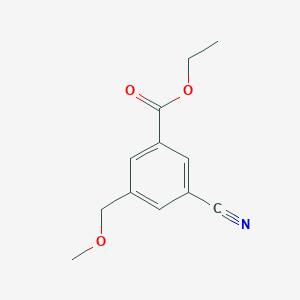

Ethyl 3-cyano-5-methoxymethyl-benzoate

Description

Ethyl 3-cyano-5-methoxymethyl-benzoate is an aromatic ester featuring a benzoate backbone substituted with a cyano (-CN) group at the 3-position and a methoxymethyl (-CH₂-OCH₃) group at the 5-position.

Key attributes inferred from analogs include:

- Molecular formula: Likely C₁₂H₁₃NO₄ (based on substituent addition to the benzoate core).

- Functional groups: The electron-withdrawing cyano group enhances electrophilicity, while the methoxymethyl group contributes steric bulk and moderate polarity.

- Applications: Similar compounds are utilized in coordination polymers, fluorescent probes, and electrochemical materials .

Properties

Molecular Formula |

C12H13NO3 |

|---|---|

Molecular Weight |

219.24 g/mol |

IUPAC Name |

ethyl 3-cyano-5-(methoxymethyl)benzoate |

InChI |

InChI=1S/C12H13NO3/c1-3-16-12(14)11-5-9(7-13)4-10(6-11)8-15-2/h4-6H,3,8H2,1-2H3 |

InChI Key |

YFUUWJWQXKAFOB-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC(=CC(=C1)C#N)COC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares ethyl 3-cyano-5-methoxymethyl-benzoate with structurally related esters, emphasizing substituent effects, molecular properties, and applications:

Structural and Functional Analysis:

Substituent Position and Electronic Effects: The cyano group at the 3-position (in the target compound) creates an electron-deficient aromatic ring, enhancing reactivity in electrophilic substitutions or coordination chemistry. In contrast, ethyl 3-methoxy-5-cyanobenzoate has a methoxy group at position 3, which is electron-donating, reducing ring electrophilicity .

Ester Group Influence: Replacing the ethyl ester with a methyl ester (e.g., methyl 3-cyano-5-methoxybenzoate) decreases molecular weight by ~14 Da and slightly reduces hydrophobicity (lower LogP), impacting solubility and bioavailability .

Applications: Coordination Polymers: Ethyl 3-methoxy-5-cyanobenzoate has been used in heterometallic coordination polymers due to its ability to bind metal ions via the cyano and ester groups . The target compound’s methoxymethyl group may further modulate metal-binding selectivity. Electrochemical Materials: Cyano-substituted benzoates are employed in supercapacitor hybrids (e.g., SWCNT-metal oxide composites) due to their redox-active nitrile groups .

Research Findings and Key Differences

- Solubility: Ethyl 3-methoxy-5-cyanobenzoate exhibits moderate solubility in polar aprotic solvents (e.g., THF, DMF), whereas the methoxymethyl variant may show enhanced solubility in chlorinated solvents (e.g., CH₂Cl₂) due to increased alkyl chain length .

- Synthetic Accessibility: Methyl benzoate derivatives (e.g., methyl 3-arylamino-2-benzoylaminobut-2-enoate) are often synthesized via PPA-mediated cyclization, while ethyl esters may require milder conditions (e.g., ethanol/water reflux with NaOH) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.